Benzo[d][1,2,3]thiadiazol-7-amine
Description
Benzo[d][1,2,3]thiadiazole is a heterocyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole moiety (a five-membered ring containing sulfur and two nitrogen atoms). Its molecular formula is C₆H₄N₂S, with a molecular weight of 136.17 g/mol and a CAS number of 273-77-8 . This compound is notable for its electron-deficient aromatic system, which influences its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1,2,3-benzothiadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZRCITUIOCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-7-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method includes the use of microwave irradiation to promote the reaction, which enhances the yield and reduces reaction time . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is encouraged to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like phenyl iodonium bis(trifluoroacetate) (PIFA).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: PIFA in the presence of microwave irradiation.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles and benzothiazoles, depending on the reagents and conditions used .
Scientific Research Applications
Agricultural Applications
1.1 Plant Activators
Benzo[d][1,2,3]thiadiazol-7-amine derivatives have been identified as effective plant activators. These compounds induce systemic acquired resistance (SAR) in plants, enhancing their defense against a range of pathogens. Notably, derivatives such as benzo-1,2,3-thiadiazole-7-carboxylate have shown promising results in field tests.
- Case Study : In a study evaluating various benzo-thiadiazole derivatives, compounds containing fluorine exhibited superior SAR-inducing activity against pathogens like Erysiphe cichoracearum and Colletotrichum lagenarium. Specifically, compounds 3d and 3e demonstrated higher efficacy compared to the commercial plant activator S-methyl benzo[1,2,3]thiadiazole-7-carbothioate (BTH) .
| Compound | Activity Against Pathogen | Comparison to BTH |
|---|---|---|
| 3d | Excellent | More potent |
| 3e | Excellent | More potent |
1.2 Mechanism of Action
The mechanism by which this compound derivatives activate plant defenses involves the modulation of salicylic acid pathways and induction of pathogenesis-related proteins. This results in enhanced resistance to viral infections and other diseases .
Pharmaceutical Applications
2.1 Anticancer Activity
Research indicates that thiadiazole derivatives possess anticancer properties due to their ability to interact with biological targets effectively. The low-lying σ* orbitals associated with sulfur atoms in these compounds facilitate drug-target interactions.
- Case Study : A series of benzo[1,2,3]thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results showed that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .
| Compound | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 5 |
2.2 Inhibition of Carbonic Anhydrase
This compound has also been explored as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states.
Mechanism of Action
The mechanism of action of Benzo[d][1,2,3]thiadiazol-7-amine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-Benzo[d]imidazol-7-amine
- Structure : Features a benzene ring fused to an imidazole (two nitrogen atoms in a five-membered ring) with an amine group at the 7-position.
- Molecular Formula : C₇H₇N₃ | Molecular Weight : 133.15 g/mol | CAS : 4331-29-7 .
- Key Differences: The imidazole ring contains two adjacent nitrogen atoms, enhancing nucleophilic character compared to the electron-withdrawing thiadiazole. Applications: Widely used in drug discovery (e.g., kinase inhibitors) due to its ability to mimic purine bases .
2,1,3-Benzoxadiazole Derivatives
- Structure : Benzene fused to a 1,2,3-oxadiazole (oxygen replaces sulfur in the heterocycle).
- Synthesis: outlines a multi-step route involving azide cyclization, alkylation, and Sonogashira coupling .
- Key Differences :
- Electronic Properties : The oxygen atom in benzoxadiazole creates a less electron-deficient ring compared to thiadiazole, altering its redox behavior and ligand-binding affinity.
- Stability : Thiadiazoles are generally more thermally stable than oxadiazoles due to sulfur’s larger atomic radius and polarizability.
- Applications : Benzoxadiazoles are used as fluorescent probes and in optoelectronics, whereas thiadiazoles are preferred in agrochemicals (e.g., fungicides) .
Comparative Data Table
Research Findings and Implications
- Reactivity : Benzo[d][1,2,3]thiadiazole’s sulfur atom enhances its ability to participate in charge-transfer complexes, unlike benzoxadiazoles or benzimidazoles .
- Biological Activity: The 7-amine group in benzimidazole derivatives (e.g., 1H-Benzo[d]imidazol-7-amine) significantly improves binding to biological targets like DNA or enzymes, a property less pronounced in thiadiazoles without functional groups .
- Safety: Benzo[d][1,2,3]thiadiazole requires precautions for inhalation and skin contact, as noted in its safety data sheet .
Biological Activity
Benzo[d][1,2,3]thiadiazol-7-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to a class of compounds known as thiadiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This structural feature contributes to its unique chemical properties and biological activities.
Target Interactions : The compound interacts with various biological targets, including enzymes and receptors involved in cancer and microbial infections. Its ability to cross cellular membranes enhances its efficacy in targeting intracellular processes.
Biochemical Pathways : Thiadiazole derivatives like this compound have been shown to influence multiple biochemical pathways, including those involved in apoptosis and cell proliferation. This suggests potential applications in cancer therapy.
Biological Activities
-
Anticancer Properties :
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
- The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways .
-
Antimicrobial Activity :
- This compound has shown promising antimicrobial effects against a range of pathogens. Its derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics .
- The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance antimicrobial potency .
- Anti-inflammatory Effects :
Research Findings and Case Studies
A summary of key studies on this compound is presented in the following table:
Q & A
Q. What are the recommended safety protocols for handling Benzo[d][1,2,3]thiadiazol-7-amine in laboratory settings?
Answer:
- Ventilation & Exposure Control: Use fume hoods to minimize inhalation risks. If inhaled, immediately move the individual to fresh air and seek medical attention .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage: Store in a cool, dry place away from oxidizing agents. Avoid long-term storage due to potential degradation hazards .
- Emergency Procedures: In case of accidental exposure, consult a physician and provide the safety data sheet (SDS). For spills, use inert absorbents and dispose of waste according to hazardous material regulations .
Q. How can this compound be synthesized, and what are the critical reaction conditions?
Answer:
- Key Synthesis Routes:
- Alkylation/Acylation: React with alkyl halides or acyl chlorides in the presence of NaH/CH₃CN or trifluoroethanol (TFE) .
- Coupling Reactions: Use Suzuki-Miyaura or Heck coupling with palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands like triphenylphosphine .
- Reductive Processes: Hydrogenation or metal-catalyzed reductions (e.g., LiAlH₄) to generate derivatives .
- Optimization Tips:
- Maintain anhydrous conditions for reactions involving NaH or LiAlH₄.
- Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85% depending on substituents .
Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?
Answer:
- IR Spectroscopy: Identify N–H stretches (3200–3400 cm⁻¹) and C–S vibrations (600–700 cm⁻¹) .
- NMR: Use ¹H NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and ¹³C NMR for thiadiazole ring carbons (δ 120–150 ppm) .
- Mass Spectrometry: Confirm molecular weight (136.17 g/mol for the parent compound) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How does this compound contribute to the electronic properties of NIR-absorbing polymers in organic solar cells?
Answer:
- Role as a Building Block: Its electron-deficient thiadiazole ring enhances electron affinity, reducing the optical bandgap of polymers (e.g., iso-BBT-based polymers achieve bandgaps of 1.37–1.40 eV) .
- Design Strategy: Incorporate into donor-acceptor copolymers with thiophene or benzodithiophene units. Optimize alkyl side chains (e.g., C8–C12) to improve solubility and film morphology .
- Performance Metrics: Polymers derived from this compound exhibit high hole mobility (>10⁻³ cm²/V·s) and PCE values up to 9.5% in bulk heterojunction devices .
Q. What mechanistic insights explain the reactivity of this compound in Herz salt-mediated ROS generation?
Answer:
- Herz Intermediate Formation: Under oxidative conditions (Cl₂ or S₂Cl₂), the compound forms Herz-type intermediates, which decompose to generate reactive oxygen species (ROS) .
- Electrochemical Behavior: The thiadiazole core stabilizes radical anions (e.g., 7π radical anions), enhancing redox activity. Measured electron affinity: ~2.69 eV for substituted derivatives .
- Applications: ROS generation is leveraged in antibacterial coatings and photodynamic therapy. Optimize ROS yield by tuning substituents (e.g., electron-withdrawing groups) .
Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?
Answer:
- Multi-Technique Validation: Cross-validate NMR, IR, and X-ray crystallography data. For example, X-ray studies confirm bond lengths (C–S: ~1.74 Å; C–N: ~1.32 Å) in crystalline derivatives .
- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
- Case Study: Discrepancies in sulfur content for Herz salt derivatives were resolved via quantitative oxidation assays and mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
